ADME and Pharmacokinetic Profiling of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol in Modern Drug Design
ADME and Pharmacokinetic Profiling of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol in Modern Drug Design
Executive Summary
In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) properties often relies on the strategic incorporation of highly polar, basic moieties. 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol (often isolated as its hydrochloride salt, CAS: 1856076-52-2[1]) has emerged as a critical functional building block. Structurally comprising a 1-ethylpyrazole ring tethered to an ethanolamine group, this bifunctional fragment is increasingly utilized to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of complex drug architectures.
Recently, this moiety has been instrumental in the development of quinazoline-based targeted protein degraders targeting the G12D-mutant KRAS protein[2], as well as in the design of next-generation oral small-molecule GLP-1R agonists[3]. This whitepaper provides an in-depth technical analysis of the isolated moiety's ADME properties, its mechanistic role in drug design, and the standardized protocols required for its pharmacokinetic evaluation.
Physicochemical Profiling
The baseline ADME behavior of any compound is dictated by its physicochemical properties. For 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol, the presence of a secondary amine and a terminal hydroxyl group creates a highly hydrophilic profile.
Table 1: Quantitative Physicochemical Data
| Property | Value | Pharmacokinetic Implication |
| Molecular Weight (MW) | 169.23 g/mol | Highly favorable for rapid diffusion and permeability. |
| Calculated LogP (cLogP) | ~0.2 | High aqueous solubility; low lipophilicity indicates minimal tissue partitioning. |
| pKa (Secondary Amine) | ~8.8 | Protonated at physiological pH (7.4), enhancing solubility but potentially limiting passive transcellular diffusion. |
| Topological Polar Surface Area | 50.6 Ų | Optimal for oral bioavailability; falls well within the Lipinski/Veber limits (<140 Ų). |
| Hydrogen Bond Donors (HBD) | 2 (NH, OH) | Facilitates interaction with aqueous solvent networks. |
| Hydrogen Bond Acceptors | 4 (N, N, N, O) | Promotes target engagement and solvent hydrogen bonding. |
ADME Characterization
Absorption
Due to its low molecular weight and high hydrophilicity, the isolated molecule exhibits excellent aqueous solubility. However, because the secondary amine is predominantly ionized at intestinal pH, passive transcellular permeability is moderate. Absorption primarily occurs via paracellular transport or through carrier-mediated uptake. When conjugated to lipophilic cores (e.g., quinazoline scaffolds in KRAS degraders[2]), this moiety acts as a solubility-enhancing vector, drastically improving the dissolution rate of the parent drug in the gastrointestinal tract.
Distribution
The low lipophilicity (cLogP ~0.2) dictates a low volume of distribution ( Vd ). The compound exhibits minimal non-specific binding to plasma proteins (such as human serum albumin or α1 -acid glycoprotein), resulting in a high fraction unbound ( fu ). This ensures that when used as a solvent-exposed linker in PROTACs, it does not inadvertently increase the plasma protein binding of the entire chimera.
Metabolism
The metabolic clearance of this moiety is primarily driven by hepatic Phase I enzymes. The secondary amine is highly susceptible to CYP-mediated N-dealkylation, while the terminal hydroxyl group serves as a substrate for alcohol dehydrogenase (ADH).
Caption: Predicted Phase I metabolic pathways of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol.
Excretion
Given its high polarity and the generation of even more polar carboxylic acid metabolites, the primary route of elimination is renal. The compound undergoes glomerular filtration with minimal tubular reabsorption due to its ionized state in urine.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to verify the causality of the experimental outcomes.
In Vitro Microsomal Stability Assay
Purpose: To quantify the intrinsic clearance ( CLint ) mediated by hepatic CYP450 enzymes. Causality & Validation: Verapamil is used as a high-clearance positive control to validate enzyme activity. A minus-NADPH negative control is mandatory to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Rationale: pH 7.4 maintains the physiological ionization state of the secondary amine.
-
Compound Spiking: Add the test compound to achieve a final concentration of 1 µM (keeping organic solvent <0.5% v/v to prevent CYP inhibition).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly denatures proteins, halting the enzymatic reaction.
-
Processing & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and CLint .
Caption: Standardized in vitro microsomal stability assay workflow.
Caco-2 Permeability and Efflux Assay
Purpose: To assess bidirectional transcellular permeability and determine if the moiety acts as a substrate for P-glycoprotein (P-gp) efflux transporters. Causality & Validation: Digoxin is included as a known P-gp substrate (positive control). Lucifer Yellow is used to verify the integrity of the tight junctions (paracellular leak marker).
Step-by-Step Methodology:
-
Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .
-
Dosing: Apply 10 µM of the compound in HBSS buffer (pH 7.4) to either the Apical (A) or Basolateral (B) chamber.
-
Incubation: Incubate at 37°C for 2 hours on an orbital shaker to minimize the unstirred water layer.
-
Sampling: Collect samples from the receiver chambers.
-
Calculation: Calculate the apparent permeability ( Papp ) for A-to-B and B-to-A directions. An efflux ratio ( Papp(B−A)/Papp(A−B) ) > 2 indicates active efflux.
Mechanistic Role in Advanced Therapeutics
The integration of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol into larger pharmacophores is not arbitrary; it is a calculated pharmacokinetic intervention.
In the context of KRAS G12D degraders , the parent quinazoline cores are notoriously flat, lipophilic, and prone to poor aqueous solubility. By appending this highly polar, flexible aminoethanol-pyrazole moiety, developers significantly lower the overall cLogP and introduce a basic center capable of forming stable hydrochloride salts[2],[1]. This structural modification shifts the molecule away from "brick-dust" properties, enhancing gastrointestinal dissolution without completely sacrificing the membrane permeability required to reach intracellular KRAS targets.
Similarly, in the pursuit of oral small-molecule GLP-1R agonists , replacing complex peptide structures with small molecules requires precise tuning of the ADME profile to ensure oral bioavailability. The incorporation of this moiety provides the necessary hydrogen-bonding network to mimic peptide-receptor interactions while maintaining a PK profile suitable for oral administration, thereby overcoming the compliance and cold-chain storage issues associated with injectable peptide therapeutics[3].
References
- Source: Google Patents (Astellas Pharma Inc.)
- US20240067630A1 - Aryl ether-substituted heterocyclic compounds as glp1r agonists Source: Google Patents URL
- CAS:1856076-52-2, 2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)amino)
Sources
- 1. CAS:1856076-52-2, 2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)amino)ethan-1-ol hydrochloride-毕得医药 [bidepharm.com]
- 2. EP4293024A1 - Quinazoline compound for inducing degradation of g12d-mutation kras protein - Google Patents [patents.google.com]
- 3. US20240067630A1 - Aryl ether-substituted heterocyclic compounds as glp1r agonists - Google Patents [patents.google.com]
